In Vitro Binding Affinity Profiling of 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid: A Methodological Whitepaper
In Vitro Binding Affinity Profiling of 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid: A Methodological Whitepaper
Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Guide & Protocol Whitepaper
Executive Summary
The compound 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid (CAS: 1193387-93-7)[1] represents a highly versatile and privileged chemical scaffold in modern drug discovery. Comprising a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core linked to a sulfonamidoacetic acid moiety, this molecule serves as a foundational building block and screening probe for developing potent enzyme inhibitors[2].
The 7-azaindole core is universally recognized for its ability to form robust bidentate hydrogen bonds with the hinge region of kinases and the NADPH-binding pocket of enzymes like NADPH Oxidase 2 (NOX2) [3]. Meanwhile, the sulfonamidoacetic acid group provides a critical vector for solvent-exposed interactions, enhancing both target selectivity and aqueous solubility. This whitepaper outlines the mechanistic rationale behind this scaffold's binding behavior and provides field-proven, self-validating biophysical protocols to accurately quantify its in vitro binding affinity.
Mechanistic Rationale: Structure-Activity Dynamics
As an Application Scientist, it is critical to understand why a compound binds before attempting to measure how well it binds. The efficacy of 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid is driven by two distinct structural features:
-
The 7-Azaindole Hinge-Binding Motif: The pyridine nitrogen and the pyrrole NH of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively [3]. In kinases, this bidentate system perfectly mimics the binding of the adenine ring of ATP to the backbone amides of the hinge region. In NOX2, similar 7-azaindole sulfonamides (such as the well-characterized inhibitor GSK2795039) competitively bind the NADPH site, effectively blocking the electron transfer required for reactive oxygen species (ROS) generation [4].
-
The Sulfonamidoacetic Acid Vector: The sulfonamide oxygen atoms frequently engage in additional hydrogen bonding with basic residues within the target's active site (e.g., Arg73 in the NOX2 pocket) [5]. The terminal acetic acid group acts as a hydrophilic anchor, directing the molecule toward the solvent interface, which drastically improves the thermodynamic solubility of the otherwise hydrophobic azaindole core.
Caption: Mechanism of action for 7-azaindole sulfonamides in competitive enzyme inhibition.
In Vitro Binding Affinity Profiling Workflow
To build a self-validating data package, reliance on a single assay is insufficient. A robust profiling workflow utilizes orthogonal techniques to validate primary screening data.
Caption: Orthogonal workflow for in vitro binding affinity profiling of 7-azaindole derivatives.
Detailed Experimental Methodologies
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: High-throughput determination of IC50 and apparent Ki . Causality & Rationale: Aromatic heterocycles like 7-azaindoles often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a master mix containing the target protein (e.g., 5 nM) tagged with a LanthaScreen Terbium-labeled antibody and a fluorescent tracer (e.g., Alexa Fluor 488-labeled competitive probe) at its predetermined KD concentration.
-
Compound Titration: Dispense 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid in a 12-point, 3-fold serial dilution (starting at 100 µM) into a low-volume 384-well plate using an acoustic liquid handler to minimize DMSO carryover.
-
Equilibration: Add the protein/tracer master mix to the compound wells. Incubate in the dark at 25°C for 60 minutes. Self-Validation: Ensure equilibrium is reached by reading the plate at 60, 90, and 120 minutes; the ratio should remain constant.
-
Detection: Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 emission ratio to determine tracer displacement.
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: Kinetic profiling to determine association ( kon ) and dissociation ( koff ) rates. Causality & Rationale: While TR-FRET provides affinity, it obscures residence time. SPR provides real-time, label-free kinetic data. The inclusion of Surfactant P20 is critical here to prevent the hydrophobic azaindole core from non-specifically adhering to the microfluidic channels.
Step-by-Step Procedure:
-
Surface Immobilization: Immobilize the recombinant target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU. Rationale: Covalent linkage via surface-exposed lysines ensures the protein withstands multiple regeneration cycles.
-
Buffer Optimization: Utilize HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2% DMSO.
-
Analyte Injection: Inject the compound in a 5-point concentration series (0.39 µM to 50 µM) at a high flow rate of 50 µL/min for 120 seconds. Rationale: High flow rates minimize mass transport limitations, ensuring the measured kon is chemically driven, not diffusion-limited.
-
Dissociation: Allow a 300-second dissociation phase.
-
Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract KD=koff/kon .
Protocol 3: Isothermal Titration Calorimetry (ITC)
Objective: Thermodynamic profiling ( ΔH , ΔS , and stoichiometry N ). Causality & Rationale: ITC directly measures the heat of binding. Because the sulfonamidoacetic acid group is highly polar, ITC will reveal if the binding is driven by the enthalpy of hydrogen bond formation (favorable ΔH ) or the entropy of displacing ordered water molecules (favorable ΔS ).
Step-by-Step Procedure:
-
Buffer Matching (Critical Step): Dialyze the target protein extensively (3x volume changes) against the assay buffer (50 mM Tris-HCl, 150 mM NaCl, 2% DMSO, pH 7.5). Use the exact final dialysate to dissolve the compound. Rationale: Mismatched DMSO concentrations generate massive heat of dilution artifacts that completely mask the binding signal.
-
Cell Loading: Load the sample cell with 25 µM of the target protein.
-
Syringe Loading: Load the injection syringe with 250 µM of the compound.
-
Titration: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the baseline to stabilize.
-
Analysis: Integrate the heat peaks and fit to a one-site independent binding model.
Quantitative Data Presentation
Below is a representative data matrix demonstrating the expected binding metrics for a high-affinity 7-azaindole sulfonamide (similar to GSK2795039) against a primary target like NOX2. Synthesizing data across orthogonal platforms ensures absolute confidence in the compound's biophysical profile.
| Assay Platform | Measured Parameter | Representative Value | Standard Error | Mechanistic Implication |
| TR-FRET | IC50 (nM) | 45.0 | ± 4.2 | High potency in equilibrium competition. |
| SPR | KD (nM) | 52.3 | ± 3.1 | Validates TR-FRET; confirms 1:1 binding. |
| SPR | kon ( M−1s−1 ) | 1.2×105 | ± 0.1×105 | Rapid target engagement. |
| SPR | koff ( s−1 ) | 6.2×10−3 | ± 0.4×10−3 | Moderate residence time (~2.6 minutes). |
| ITC | ΔH (kcal/mol) | -8.4 | ± 0.5 | Enthalpy-driven binding (strong H-bonds). |
| ITC | −TΔS (kcal/mol) | -1.2 | ± 0.2 | Minor entropic contribution. |
References
-
NextSDS Chemical Database Title: 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid — Chemical Substance Information Source: NextSDS URL:[Link]
-
T. Irie, M. Sawa Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (PubMed) URL:[Link]
-
Hirano et al. Title: Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor Source: Antioxidants & Redox Signaling (PMC) URL:[Link]
-
Petrushanko et al. Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: International Journal of Molecular Sciences (PubMed) URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-(1H-Pyrrolo[2,3-b]pyridine-3-sulfonamido)acetic acid | 1193387-93-7 [sigmaaldrich.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
![Chemical structure of 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid with atoms numbered for NMR assignment.](https://i.imgur.com/2Xy8f7s.png)
